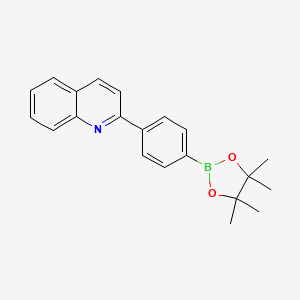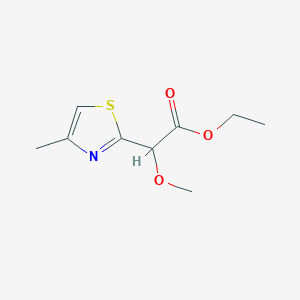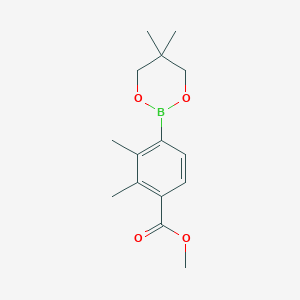
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is a chemical compound with the molecular formula C13H17BO4. It is known for its unique structure, which includes a boron-containing dioxaborinane ring attached to a benzoate ester. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate typically involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the coupling partner.
Scientific Research Applications
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: In the development of boron-containing drugs and probes.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate
- Methyl 4-boronobenzoate
Uniqueness
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate is unique due to its specific dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it particularly useful in specialized synthetic applications and research .
Properties
CAS No. |
1333231-04-1 |
|---|---|
Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C15H21BO4/c1-10-11(2)13(7-6-12(10)14(17)18-5)16-19-8-15(3,4)9-20-16/h6-7H,8-9H2,1-5H3 |
InChI Key |
COCUICKZJFYYAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=C(C=C2)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




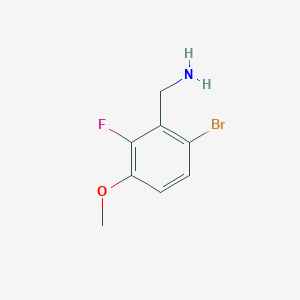
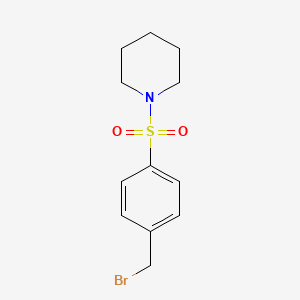
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
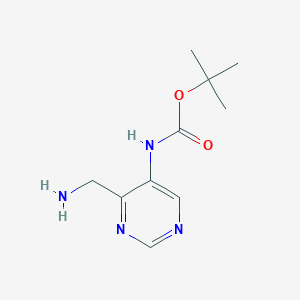
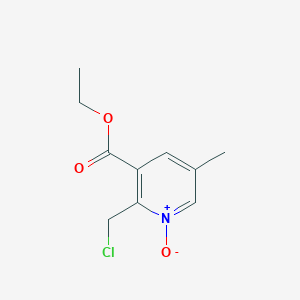
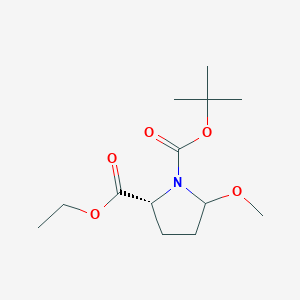

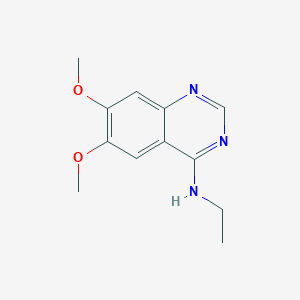
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
